molecular formula C21H21N5O3 B6497210 8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952821-73-7

8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B6497210
CAS No.: 952821-73-7
M. Wt: 391.4 g/mol
InChI Key: OHRGFFKRBOTZLF-UHFFFAOYSA-N
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Description

The compound 8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo-triazine class of heterocyclic compounds, characterized by a fused imidazole-triazine core. Its structure includes a 4-methoxyphenyl substituent at the 8-position and a 1-phenylethyl carboxamide group at the 3-position.

Properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14(15-6-4-3-5-7-15)22-19(27)18-20(28)26-13-12-25(21(26)24-23-18)16-8-10-17(29-2)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGFFKRBOTZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The imidazo-triazine scaffold allows for modifications at the 8-position (aryl group) and the 3-position (carboxamide side chain). Key analogs and their properties are summarized below:

Compound Name 8-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference ID
Target Compound 4-Methoxyphenyl N-(1-Phenylethyl) Not explicitly provided - Hypothesized anticancer/antimicrobial -
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl N-(3-Isopropoxypropyl) C19H23FN6O3 402.43 Enhanced polarity due to fluorine
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Methoxyphenyl N-(2-Morpholin-4-yl-ethyl) C19H24N6O4 400.43 Improved solubility (morpholine)
N-(1-Methoxypropan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Phenyl N-(1-Methoxypropan-2-yl) C16H19N5O3 329.35 Reduced steric hindrance
7,7-Diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones Diphenyl Phenyldiazenyl C23H17N7O 407.42 Antimicrobial activity

Key Observations :

  • Carboxamide Side Chain : The 1-phenylethyl group introduces steric bulk and aromatic interactions, which may improve binding to hydrophobic enzyme pockets compared to morpholine () or methoxypropan-2-yl () groups.

Analytical Characterization

  • Voltammetry : Screen-printed carbon electrodes modified with surfactants (e.g., SDS in ) enable sensitive detection of imidazo-triazines, applicable to the target compound for pharmacokinetic studies .
  • Spectroscopic Data : IR and NMR spectra (e.g., ) provide structural validation, with key peaks for carbonyl (1668–1700 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm) .

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